Travoprost is a synthetic prostaglandin analog, specifically a synthetic analog of prostaglandin F2α. [, ] It is classified as a full agonist of the prostaglandin FP receptor. [] In scientific research, Travoprost serves as a valuable tool to investigate various biological processes, particularly those related to intraocular pressure regulation and ocular blood flow.
Travoprost exerts its primary effect by binding to and activating the prostaglandin FP receptor. [, ] This activation enhances the outflow of aqueous humor from the eye, primarily through the uveoscleral pathway and to a lesser extent, the trabecular meshwork. [, , ] This increased outflow leads to a reduction in intraocular pressure. [, , , , , , , , , , , , , , , , , , , , , , , ] Some studies suggest that Travoprost might also influence ocular blood flow, potentially through prostaglandin-mediated vasodilation. []
Investigating Intraocular Pressure Regulation: Travoprost serves as a crucial tool for studying the mechanisms governing intraocular pressure. Researchers utilize it to explore the role of the prostaglandin FP receptor, uveoscleral outflow pathway, and trabecular meshwork in IOP maintenance. [, , , , , , , , , , , , , , , , , , , , , , , ]
Evaluating Ocular Blood Flow Dynamics: Travoprost's potential to modulate ocular blood flow makes it valuable for studying blood circulation within the eye. Researchers can assess its impact on retinal and optic nerve head perfusion, providing insights into ocular hemodynamics. [, ]
Developing Novel Glaucoma Therapies: Travoprost acts as a benchmark compound for developing new glaucoma treatments. Researchers compare its efficacy and safety profile to those of other drugs and investigate potential synergistic effects with adjunctive therapies. [, , , , , , ]
Assessing Ocular Surface Toxicity: Studies employ Travoprost to evaluate the impact of different preservatives, such as benzalkonium chloride and polyquaternium-1, on the ocular surface. [, , , , , ] This research aids in developing safer and better-tolerated ophthalmic formulations.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5